1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine
Overview
Description
1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C33H30N6O4S and its molecular weight is 606.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 606.20492463 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine , a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The compound features:
- A pyrazole ring, known for anti-inflammatory and anticancer properties.
- A pyrrolopyridine moiety, which has been implicated in various signaling pathways.
- A sulfonamide group that enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other heterocyclic compounds that target pathways such as PI3K/Akt and MAPK .
- Modulation of Gene Expression : It is hypothesized that the compound could influence transcription factors that regulate genes associated with tumor growth and survival .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, heterocyclic compounds have shown effectiveness against various cancer types by:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis and metastasis through the blockade of growth factor receptors such as VEGFR and PDGFR .
Antimicrobial Activity
The presence of nitrophenyl groups suggests potential antimicrobial properties. Compounds with similar functionalities have demonstrated efficacy against a range of bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Study 1: Antitumor Efficacy
A study published in 2023 explored the effects of a structurally related compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value of 15 µM, demonstrating the potential for similar efficacy in the compound under review .
Study 2: Antimicrobial Screening
Another investigation assessed a related pyrazole derivative against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 10 to 25 µg/mL, suggesting it could serve as a lead for developing new antimicrobial agents .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C31H23N5O5S |
Anticancer IC50 | ~15 µM (similar compounds) |
Antimicrobial MIC | 10 - 25 µg/mL |
Targeted Pathways | PI3K/Akt, MAPK |
Functional Groups | Pyrazole, Pyrrolopyridine, Sulfonamide |
Properties
IUPAC Name |
1-[3-[1-(benzenesulfonyl)-4-[1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl]pyrrolo[2,3-b]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O4S/c1-4-37-22-30(32(35-37)24-13-15-26(16-14-24)39(40)41)28-17-18-34-33-29(28)20-31(25-10-8-9-23(19-25)21-36(2)3)38(33)44(42,43)27-11-6-5-7-12-27/h5-20,22H,4,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAZESHYUFDGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=C4C=C(N(C4=NC=C3)S(=O)(=O)C5=CC=CC=C5)C6=CC=CC(=C6)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102926 | |
Record name | 3-[4-[1-Ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-68-5 | |
Record name | 3-[4-[1-Ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942920-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-[1-Ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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